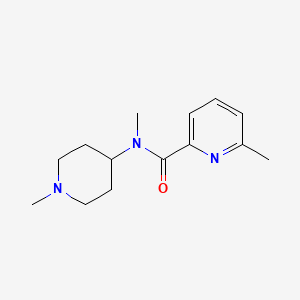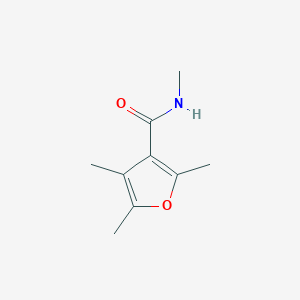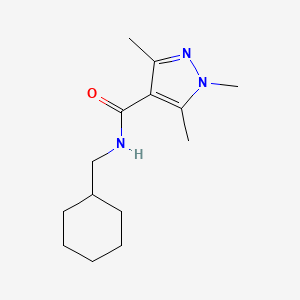
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to interact with specific receptors in the body. Studies have shown that this compound has a high affinity for certain receptors such as the sigma-1 receptor, which is involved in various cellular processes including neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines. Physiologically, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide in lab experiments is its high affinity for specific receptors, which allows for targeted modulation of cellular processes. In addition, this compound has been shown to have low toxicity in vitro, making it a safe candidate for further study. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide. One direction is the development of new drugs that target specific receptors and cellular processes modulated by this compound. Another direction is the study of the physiological effects of this compound in vivo, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with specific receptors.
Métodos De Síntesis
The synthesis of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide involves the reaction between 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine and 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific receptors. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c1-14(2,3)13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQZUBKKWBEZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCSC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
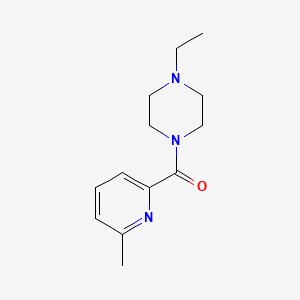
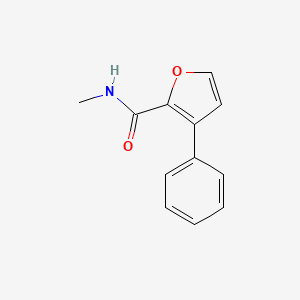

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
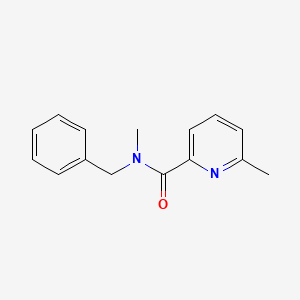
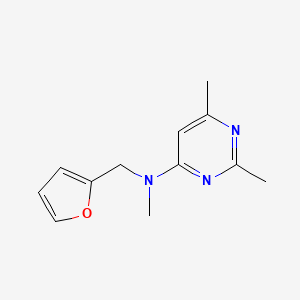
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
